![molecular formula C13H20OS2 B14320333 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol CAS No. 112332-16-8](/img/structure/B14320333.png)
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenolic group substituted with tert-butyl and ethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol typically involves the alkylation of phenol with tert-butyl and ethylsulfanyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The subsequent introduction of ethylsulfanyl groups can be achieved through nucleophilic substitution reactions, where ethylsulfanyl groups replace hydrogen atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The ethylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylphenol: Shares the tert-butyl group but lacks the ethylsulfanyl groups.
2-Tert-butyl-4-methylphenol: Contains a methyl group instead of ethylsulfanyl groups.
4-Tert-butyl-2-chlorophenol: Substituted with a chlorine atom instead of ethylsulfanyl groups.
Eigenschaften
CAS-Nummer |
112332-16-8 |
|---|---|
Molekularformel |
C13H20OS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(ethylsulfanylmethylsulfanyl)phenol |
InChI |
InChI=1S/C13H20OS2/c1-5-15-9-16-12-8-10(13(2,3)4)6-7-11(12)14/h6-8,14H,5,9H2,1-4H3 |
InChI-Schlüssel |
GLIBOOHHTXNNRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCSC1=C(C=CC(=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



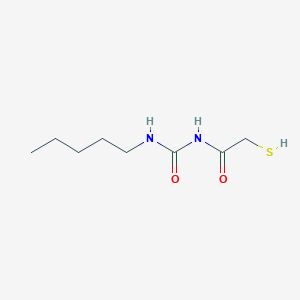
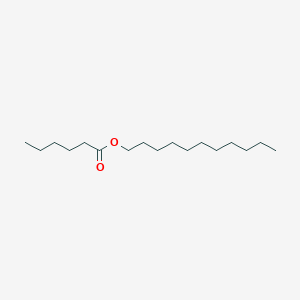

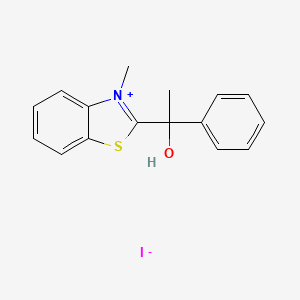
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
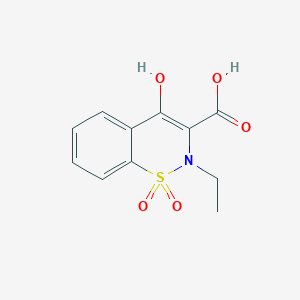
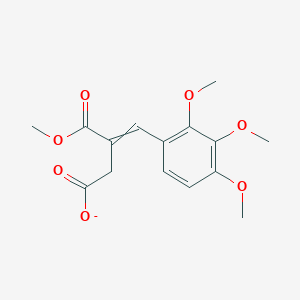
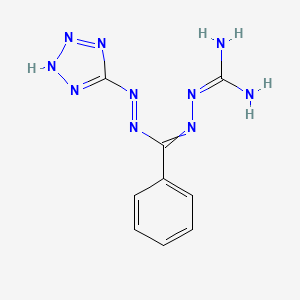
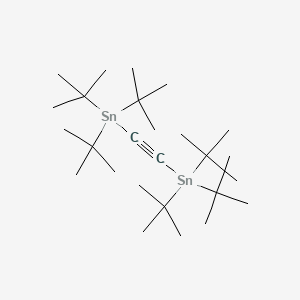
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
